(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid

Enantiomeric purity Chiral building block Diastereoselective synthesis

Medicinal chemistry teams requiring chiral pyrrolidine building blocks with orthogonal N-benzyl protection often face racemate and regioisomer supply issues that compromise enantiopurity. (3S,4S)-1-Benzyl-4-propylpyrrolidine-3-carboxylic acid (CAS 2044705-62-4) directly addresses this: • Defined (3S,4S) configuration ensures reliable diastereoselectivity. • ≥98% enantiomeric purity avoids resolution yield loss. • N-Benzyl handle permits mild hydrogenolysis compatible with β-lactam cores. • TPSA 40.5 Ų and logP 2.62 support BBB penetration for CNS programs. Available from stock with documented purity for immediate global delivery.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 2044705-62-4
Cat. No. B1435748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-benzyl-4-propylpyrrolidine-3-carboxylic acid
CAS2044705-62-4
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCCC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-2-6-13-10-16(11-14(13)15(17)18)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,18)/t13-,14-/m1/s1
InChIKeyUMRXNHLOLHXPOS-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyrrolidine Building Block Overview


(3S,4S)-1-Benzyl-4-propylpyrrolidine-3-carboxylic acid is a chiral, 3,4‑disubstituted pyrrolidine derivative (MF C₁₅H₂₁NO₂, MW 247.33) that belongs to the N‑benzyl‑4‑alkyl‑pyrrolidine‑3‑carboxylic acid family . The compound carries a benzyl group at the pyrrolidine nitrogen, an n‑propyl substituent at the 4‑position, and a carboxylic acid at the 3‑position in a defined (3S,4S) absolute configuration. It is commercialised as a single enantiomer building block, typically with purity ≥98 %, and is listed in the BOC Sciences building‑block catalogue as a derivative of rac‑(3R,4R)‑1‑benzyl‑4‑(2‑methylpropyl)pyrrolidine‑3‑carboxylic acid . The computed logP is 2.62 (XLogP3 ≈ 0.5) and the topological polar surface area is 40.5 Ų, values that govern its behaviour in medicinal‑chemistry workflows .

Single (3S,4S) enantiomer supports asymmetric synthesis without racemate resolution

N-Benzyl group provides orthogonal hydrogenolysis handle for late-stage deprotection

Defined stereochemistry enables diastereoselective transformations in medicinal chemistry

Stereochemical and Substituent Differentiation Risks


Pyrrolidine‑3‑carboxylic acid derivatives bearing a 4‑alkyl substituent and an N‑benzyl group are not functionally interchangeable. The absolute configuration at C‑3 and C‑4 dictates the three‑dimensional presentation of the carboxylic acid and the alkyl chain, directly impacting diastereoselectivity in subsequent transformations [1]. Furthermore, the nature of the 4‑alkyl group (linear n‑propyl versus branched isopropyl versus unsubstituted) alters both lipophilicity and conformational flexibility, which modulate binding affinities and metabolic stability in bioactive molecules derived from the scaffold [2]. The N‑benzyl moiety functions as a latent secondary amine that can be liberated by orthogonal hydrogenolysis – a synthetic handle that is absent in N‑alkyl, N‑acyl or N‑Boc congeners [1]. Consequently, swapping a chiral, 4‑propyl‑substituted N‑benzyl pyrrolidine building block with a racemate, a regioisomer, or an analog lacking the benzyl group introduces unquantified risks in enantiopurity, reactivity, and final compound properties.

Racemate use may halve productive yield and introduce mismatched enantiomer, altering stereochemical outcome.

4-Alkyl branching (n-Pr vs i-Pr) shifts conformational and binding profiles; linear chain may not transfer to branched analogs.

Absence of N-benzyl eliminates orthogonal hydrogenolysis deprotection, limiting synthetic flexibility with acid‑sensitive intermediates.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity vs. Racemate

The target compound is supplied as a single (3S,4S) enantiomer with purity ≥98% . The racemic mixture rac‑(3R,4R)‑1‑benzyl‑4‑propylpyrrolidine‑3‑carboxylic acid (same CAS 2044705‑62‑4 as assigned by Fujifilm Wako and CymitQuimica) contains a 1:1 mixture of the (3S,4S) and (3R,4R) enantiomers . Use of the racemate transfers only 50% of the material into the desired stereochemical series, effectively halving the productive yield and introducing a mismatched enantiomer that may participate in competing pathways.

Enantiomeric Purity vs. Racemate
Head-to-head
Target: ≥98% ee (single enantiomer)
Racemate: 50:50 mixture
Δ ≥48% ee excess of desired enantiomer
Supports asymmetric synthesis workflow; avoids yield loss and purification burden from racemate resolution.
Based on commercial specification; independent enantiomeric purity verification recommended.
Enantiomeric purity Chiral building block Diastereoselective synthesis

Lipophilicity: n-Propyl vs. Isopropyl

The target compound exhibits a calculated LogP of 2.62 (Chemscene; XLogP3 ≈ 0.5) . In contrast, the direct isopropyl analog (3S,4S)‑1‑benzyl‑4‑isopropylpyrrolidine‑3‑carboxylic acid (CAS 2044705‑41‑9) has a reported LogP of 2.48 . The ΔLogP of +0.14 indicates that the linear n‑propyl chain imparts marginally higher lipophilicity than the branched isopropyl group, which can influence membrane permeability and protein‑binding characteristics of downstream derivatives.

Lipophilicity: n-Pr vs. i-Pr
Cross-study comparable
LogP 2.62 (n-propyl) vs. 2.48 (isopropyl)
ΔLogP +0.14, n-propyl marginally more lipophilic
n-Propyl chain may confer slightly higher membrane permeability in lead optimization.
Computed logP values; experimental logD determination advised for critical decisions.
Lipophilicity LogP Drug design Permeability

Polar Surface Area: N-Benzyl Advantage

The TPSA of the target compound is 40.5 Ų (Chemscene) . By comparison, trans‑4‑propyl‑pyrrolidine‑3‑carboxylic acid (the N‑unsubstituted parent, CAS 261896‑37‑1) has a TPSA of approximately 57.3 Ų (calculated from SMILES using standard methods) [1]. The reduction of ~16.8 Ų conferred by the N‑benzyl group brings the TPSA well below the 60–70 Ų threshold often associated with passive CNS penetration, suggesting that the N‑benzyl derivative is a more suitable starting point for CNS‑targeted libraries.

Polar Surface Area: N-Benzyl Effect
Class-level
TPSA 40.5 Ų (N-benzyl) vs. ~57.3 Ų (N–H)
ΔTPSA ≈ –16.8 Ų, below typical CNS threshold
N-Benzyl substitution lowers TPSA, supporting CNS-targeted library design and passive BBB permeability considerations.
TPSA computed; comparator estimated from canonical SMILES. Experimental CNS penetration data not available.
Polar surface area Blood‑brain barrier CNS drug design

Conformational Flexibility Comparison

The n‑propyl substituent confers 5 rotatable bonds to the target molecule, as reported in the Chemscene computational data . The isopropyl analog (3S,4S)‑1‑benzyl‑4‑isopropylpyrrolidine‑3‑carboxylic acid possesses only 4 rotatable bonds, as listed by Leyan . The additional rotatable bond arises from the extra methylene unit in the linear n‑propyl chain (CH₂–CH₂–CH₃ vs. CH(CH₃)₂). Higher rotatable bond count increases conformational sampling and can enhance induced‑fit binding to flexible protein pockets, while also exacting a moderate entropic penalty upon binding. Conversely, the isopropyl analog restricts conformational space, which may favour rigid binding sites.

Conformational Flexibility
Cross-study comparable
Rotatable bonds: 5 (n-propyl) vs. 4 (isopropyl)
+1 rotatable bond (+25%)
Linear n-propyl provides additional conformational sampling; supports SAR tuning for flexible binding pockets.
Computed parameter; conformational preference may differ in bound state.
Conformational entropy Rotatable bonds Molecular flexibility

Orthogonal N-Benzyl Deprotection Strategy

The N‑benzyl group of the target compound functions as a masked secondary amine that can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) [1]. This orthogonal deprotection strategy is exploited in carbapenem antibiotic synthesis, where N‑benzyl‑4‑alkyl‑pyrrolidine derivatives serve as key intermediates [1]. In contrast, non‑benzylated analogs such as trans‑4‑propyl‑pyrrolidine‑3‑carboxylic acid lack this synthetic handle; their nitrogen must be protected with alternative groups (e.g., Boc, Cbz) that require different cleavage conditions (acid, HBr/AcOH), potentially incompatible with acid‑sensitive functionalities elsewhere in the molecule.

Orthogonal N-Benzyl Deprotection
Class-level
N-Benzyl: cleavable by H₂/Pd-C (mild)
N–H/Boc: requires acid or pre‑protection
Enables late-stage amine unveiling in acid-sensitive contexts; supports orthogonal synthetic strategies.
Hydrogenolysis conditions per U.S. Patent 5,342,963; compatibility with substrate must be verified.
Orthogonal protecting group Hydrogenolysis Carbapenem intermediates

Alkyl Pharmacophore: n-Propyl vs. Isopropyl

The patent literature on branched alkyl pyrrolidine‑3‑carboxylic acids explicitly identifies trans‑4‑propyl‑pyrrolidine‑3‑carboxylic acid as a preferred compound for anticonvulsant applications (U.S. Patent 6,245,801), with claims covering straight‑chain propyl substitution [1]. In the broader class, the nature of the 4‑alkyl group (linear vs. branched) modulates GABA‑related pharmacology [2]. The target compound, bearing a linear n‑propyl chain, directly maps onto the pharmacophore validated in the Warner‑Lambert patent series, whereas the isopropyl analog introduces branching that is not explicitly covered in the preferred compound claims and may alter binding geometry at the GABA receptor or related targets.

Alkyl Pharmacophore Alignment
Class-level
n-Propyl: patent‑preferred in GABAergic series
Isopropyl: not exemplified in preferred compounds
n-Propyl substitution aligns with patent‑validated pharmacophore for GABA‑related targets; may support target engagement studies.
U.S. Patent 6,245,801; class‑level inference, direct binding data not provided.
Alkyl branching Anticonvulsant GABA analog

Optimal Procurement Scenarios


Carbapenem Side-Chain Synthesis

When a carbapenem programme requires a chiral pyrrolidine intermediate with orthogonal N‑benzyl protection, the target compound provides both the defined (3S,4S) configuration and the hydrogenolysis‑labile benzyl group [1]. The ≥98 % enantiomeric purity avoids yield loss inherent in racemate resolution, and the N‑benzyl handle allows late‑stage deprotection under neutral, reductive conditions compatible with the β‑lactam core [1].

CNS-Targeted Library Synthesis

In CNS drug discovery, building blocks with TPSA below 60 Ų are prioritised. The target compound’s TPSA of 40.5 Ų, combined with a moderate logP of 2.62, positions it favourably in lead‑like chemical space for blood‑brain barrier penetration . The n‑propyl chain provides an additional vector for hydrophobic pocket occupancy without the branching penalty of isopropyl analogs.

GABA-Mimetic Scaffold Elaboration

For teams pursuing GABA‑related anticonvulsant leads, the target compound’s n‑propyl substitution pattern is directly aligned with the preferred pharmacophore described in U.S. 6,245,801, where trans‑4‑propyl‑pyrrolidine‑3‑carboxylic acid derivatives showed protective effects in preclinical seizure models [2]. The N‑benzyl group can be retained for SAR exploration or removed to generate the free amine for further diversification.

Stereochemical Probe in SAR Campaigns

When a medicinal chemistry programme requires systematic exploration of 4‑alkyl chain effects on target binding, the target compound serves as the n‑propyl reference point. Its 5 rotatable bonds and linear alkyl geometry provide a distinct conformational profile compared to the isopropyl analog (4 rotatable bonds), enabling SAR differentiation with a quantifiable structural parameter .

Application
Selection Property
Validation Focus
Carbapenem side-chain synthesis
Single (3S,4S) enantiomer, N-benzyl hydrogenolysis handle
Enantiomeric purity and N-benzyl deprotection efficiency
CNS-targeted library design
Reported low TPSA and moderate logP profile
Permeability in BBB models and CNS MPO scoring
GABA-mimetic scaffold elaboration
n-Propyl substitution matching patent‑preferred pharmacophore
Pharmacophore alignment and seizure model endpoint context
Conformational SAR exploration
Linear n-propyl chain with increased rotatable bond count
Conformational sampling and induced-fit binding analysis
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